3-(Boc-amino)-3-methyl-1-butanol
Overview
Description
3-(Boc-amino)-3-methyl-1-butanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-methyl-1-butanol typically involves the protection of an amino group with a Boc group. One common method is the reaction of 3-amino-3-methyl-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The Boc-protected amine can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in dichloromethane.
Major Products Formed
Oxidation: 3-(Boc-amino)-3-methylbutanal.
Reduction: 3-amino-3-methyl-1-butanol.
Substitution: 3-(Boc-amino)-3-methylbutyl chloride.
Scientific Research Applications
3-(Boc-amino)-3-methyl-1-butanol is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-methyl-1-butanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This selective deprotection allows for the stepwise synthesis of complex molecules without interference from the amino group .
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-amino)-3-methyl-1-butanol: Features a carbobenzoxy (Cbz) protected amino group.
3-(Fmoc-amino)-3-methyl-1-butanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness
3-(Boc-amino)-3-methyl-1-butanol is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUFODBDZQCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573097 | |
Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167216-22-0 | |
Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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